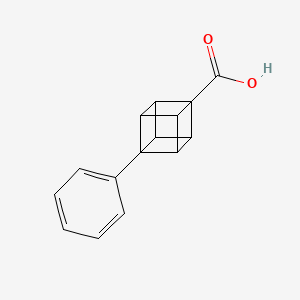

4-Phenylcubane-1-carboxylic acid

Description

Historical Development and Unique Architecture of the Cubane (B1203433) Cage

The journey of cubane (C8H8) began in 1964 when it was first synthesized by Philip Eaton and Thomas Cole at the University of Chicago. researchgate.net This achievement was a landmark in organic chemistry, as it was previously believed that such a cubic arrangement of eight carbon atoms would be too strained to exist. researchgate.net The molecule's structure consists of eight carbon atoms positioned at the vertices of a cube, with each carbon atom bonded to one hydrogen atom. researchgate.net This arrangement forces the C-C-C bond angles to an unusually sharp 90 degrees, a significant deviation from the ideal 109.5 degrees for sp3-hybridized carbon atoms. researchgate.net

Despite its high strain energy, cubane is remarkably kinetically stable, a property attributed to the absence of easy decomposition pathways. researchgate.net This stability, coupled with its rigid, cage-like structure, makes it a unique building block in chemistry. The initial synthesis was a multi-step process, but subsequent improvements have made cubane derivatives, such as cubane-1,4-dicarboxylic acid, more accessible for research. ic.ac.uk

The Cubane Scaffold as a Three-Dimensional Benzene (B151609) Bioisostere in Advanced Molecular Design

In contemporary medicinal chemistry, there is a drive to move away from flat, two-dimensional aromatic rings like benzene, which can be associated with poor metabolic stability and solubility. researchgate.net The cubane scaffold has been identified as an excellent three-dimensional bioisostere for the benzene ring. researchgate.net A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity.

The diagonal distance across the cubane cage is very similar to the diameter of a benzene ring, allowing it to mimic the spatial arrangement of substituents on a para-substituted phenyl ring. researchgate.net Replacing a benzene ring with a cubane cage can lead to improved pharmacokinetic properties. The sp3-hybridized carbons of cubane are less susceptible to metabolic oxidation compared to the sp2-hybridized carbons of benzene. researchgate.net Furthermore, the three-dimensional nature of the cubane scaffold can disrupt undesirable intermolecular interactions, such as pi-stacking, potentially leading to improved solubility. researchgate.net

Rationale for Researching 4-Phenylcubane-1-carboxylic acid within the Cubane Class

The investigation of this compound is driven by the desire to create novel molecular building blocks that combine the advantageous properties of the cubane core with the chemical versatility of its substituents. This specific compound serves as a model system to understand how the cubane framework can be functionalized to interact with biological targets in a controlled and predictable manner.

The cubane core allows for distinct positional isomerism. For a disubstituted cubane with two different substituents, such as a phenyl group and a carboxylic acid, three positional isomers are possible: 1,2-, 1,3-, and 1,4-isomers. Each isomer presents a unique three-dimensional arrangement of the functional groups. The 1,4-isomer, as in this compound, places the substituents at opposite corners of the cube, mimicking a para-substituted benzene ring. The 1,2- and 1,3- isomers would correspond to ortho- and meta-arrangements, respectively. This structural diversity is crucial for fine-tuning the interaction of a molecule with a biological target.

The carboxylic acid group is a particularly versatile functional group in organic synthesis. It can be readily converted into a wide range of other functionalities, such as esters, amides, and alcohols. This allows for the straightforward generation of a library of derivatives from a single precursor, which is a key strategy in drug discovery to explore the structure-activity relationship of a new molecular scaffold.

The presence of both a phenyl group and a carboxylic acid on the cubane framework in this compound creates a molecule with distinct chemical properties. The phenyl group, while being a common aromatic moiety, is attached to a non-aromatic, rigid scaffold, which influences its electronic and steric properties. The carboxylic acid provides a handle for further chemical modifications and can also participate in hydrogen bonding interactions, which are critical for molecular recognition in biological systems. researchgate.net

The rigid cubane cage ensures that the relative orientation of the phenyl and carboxylic acid groups is fixed. This is in contrast to more flexible linkers, where free rotation can lead to multiple conformations. The well-defined spatial relationship between the two functional groups in this compound makes it an attractive building block for the design of molecules with highly specific and predictable interactions with their biological targets.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylcubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13(17)15-10-7-11(15)9-12(15)8(10)14(7,9)6-4-2-1-3-5-6/h1-5,7-12H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLPNVAQAJEIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C23C4C5C2C6C3C4C56C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for Cubane Carboxylic Acids

Multi-Step Approaches to Core Cubanecarboxylic Acid Scaffolds

The journey to 4-phenylcubane-1-carboxylic acid begins with the construction of the fundamental cubane (B1203433) cage, a non-trivial synthetic challenge. Early routes were complex, but subsequent research has streamlined the process, making key intermediates more accessible.

Synthesis from Dimethyl-1,4-cubane Dicarboxylate and Related Precursors

One notable advancement involves the use of continuous-flow photochemistry for the critical [2+2] cycloaddition step. soton.ac.uk This approach allows for decagram-scale synthesis of dimethyl 1,4-cubanedicarboxylate, significantly improving throughput compared to traditional batch photoreactors. soton.ac.uk Further refinements have focused on the use of more efficient photosensitizers, such as benzophenone, to catalyze the cycloaddition, offering a cheaper and more effective alternative. rsc.org

The resulting dimethyl cubane-1,4-dicarboxylate can then be selectively mono-hydrolyzed to provide the corresponding mono-acid mono-ester, a crucial precursor for creating asymmetrically substituted cubanes like this compound.

Derivatization from Halogenated Cubane Intermediates, e.g., 4-Iodocubanecarboxylic Acid

An alternative and powerful strategy for elaborating the cubane core involves the use of halogenated intermediates. 4-Iodocubanecarboxylic acid, for instance, is a valuable building block that can be accessed from cubane-1,4-dicarboxylic acid. The introduction of a halogen, such as iodine, provides a reactive handle for subsequent functionalization, most notably through cross-coupling reactions.

The synthesis of such halogenated cubanes often leverages the inherent reactivity of the cubane C-H bonds, which possess enhanced s-character, making them slightly acidic. wikipedia.orgblogspot.com This property allows for metalation of the cubane core, followed by quenching with an electrophilic halogen source to install the desired halide. This approach opens the door to a diverse range of derivatives that would be difficult to access through other means.

Formation of Phenyl-Substituted Cubane Carboxylic Acid Derivatives

With a suitable cubanecarboxylic acid precursor in hand, the next critical step is the introduction of the phenyl moiety. This transformation requires careful consideration of the reaction conditions to overcome the unique challenges posed by the strained cubane system.

Considerations for Introducing the Phenyl Moiety via Cross-Coupling or Other Functionalizations

Cross-coupling reactions are a primary tool for forging the carbon-carbon bond between the cubane core and the phenyl group. However, the application of traditional palladium-catalyzed cross-coupling methods to cubanes has been historically challenging due to competing metal-catalyzed valence isomerization of the strained cubane cage. nih.govchemrxiv.org

To circumvent this issue, researchers have developed novel copper-catalyzed cross-coupling protocols. nih.gov These methods leverage the slower oxidative addition and rapid reductive elimination of copper, which minimizes the undesired rearrangement of the cubane scaffold. nih.gov This has enabled the successful C-C(sp2) coupling of cubyl precursors with aryl partners, providing a viable route to phenyl-substituted cubanes.

Another approach involves the directed ortho-metalation of a cubane amide, followed by reaction with an appropriate phenylating agent. researchgate.net This strategy takes advantage of a directing group to selectively activate a specific C-H bond on the cubane core for functionalization.

Stereochemical Control in Substituted Cubane Synthesis

The rigid, well-defined geometry of the cubane cage means that the relative positions of substituents are fixed. When synthesizing polysubstituted cubanes, controlling the stereochemical outcome—that is, the specific arrangement of the functional groups on the cubic framework—is paramount.

For 1,4-disubstituted cubanes like this compound, the substituents are located at opposite corners of the cube, so stereoisomerism is not a concern. However, for other substitution patterns, such as 1,2- or 1,3-disubstitution, the potential for different stereoisomers exists. digitellinc.combath.ac.uk

Achieving stereochemical control in these cases often relies on substrate-controlled synthesis, where the stereochemistry of an existing group on a precursor molecule directs the introduction of subsequent functional groups. youtube.com For example, a photolytic C-H carboxylation reaction has been used to create 1,2-disubstituted cubanes, where the initial substituent influences the position of the incoming carboxyl group. nih.govyoutube.com The development of synthetic routes that provide access to specific isomers is crucial for exploring the full potential of cubanes as, for instance, bioisosteres for ortho- and meta-substituted benzene (B151609) rings. nih.govchemrxiv.org

Advancements in Scalable and Sustainable Synthetic Protocols for Cubane Derivatives

The transition of cubane-based molecules from academic curiosities to practical tools in fields like drug discovery necessitates the development of scalable and sustainable synthetic methods. digitellinc.com Significant efforts have been made to move beyond milligram-scale syntheses to produce multigram and even kilogram quantities of key cubane building blocks. ic.ac.ukbath.ac.ukrsc.orgnih.gov

The aforementioned use of continuous-flow photochemistry is a prime example of a more scalable technology. soton.ac.uk This approach not only increases yield but also improves safety and reduces process time compared to traditional batch methods. soton.ac.uk Furthermore, research into more environmentally benign reagents and solvents is ongoing. For example, the use of magnesium bromide etherate for transmetalation steps provides a less toxic alternative to mercury-based reagents used in earlier syntheses. researchgate.netdtic.mil

The development of robust, multi-gram scale syntheses for various disubstituted cubanes, including 1,3- and 1,4-isomers, has been reported, making these valuable scaffolds more readily available for diverse applications. bath.ac.ukrsc.orgnih.gov These advancements are critical for overcoming the high cost and limited availability that have historically hindered the widespread exploration of cubane derivatives. ic.ac.ukblogspot.com

Flow Chemistry and Electrochemical Methods in Cubane Scaffold Synthesis

The application of flow chemistry and electrochemical methods represents a significant advance in the functionalization of cubane carboxylic acids. soton.ac.uk These techniques offer mild reaction conditions and enhanced scalability, which are critical for synthesizing complex cubane building blocks. soton.ac.uknih.gov

A notable example is the direct electrochemical functionalization of a cubane carboxylic acid via an oxidative decarboxylative ether formation, known as the Hofer-Moest reaction, under flow conditions. soton.ac.uknih.gov This method allows for the conversion of cubane carboxylic acids into valuable alkoxy cubanes, which can serve as precursors for further derivatization. d-nb.info The process involves the anodic oxidation of a carboxylate to form a cubyl radical, which can be further oxidized to a carbocation and trapped by a nucleophile like an alcohol. researchgate.net

Researchers investigated the reaction using an undivided flow reactor, exploring the effects of different bases, anode materials, and electrolytes on the reaction's efficiency. nih.gov Carrying out the reaction in a continuous flow mode proved essential for enabling the process to run under electrolyte-free conditions. rsc.org The use of a flow system can also facilitate mass transfer and improve safety, especially when dealing with hazardous reagents or intermediates. rsc.org

Initial experiments for the electrochemical methoxylation of cubane carboxylic acid were conducted in a flow reactor, with optimization of various parameters demonstrating the viability of this approach. nih.gov The results highlight the influence of reaction conditions on product yield.

| Entry | Base (equiv.) | Anode Material | Supporting Electrolyte | Yield of Methyl 4-methoxy-1-cubanecarboxylate (%) |

|---|---|---|---|---|

| 1 | KOH (0.5) | Pt | None | 14 |

| 2 | KOH (0.75) | Pt | None | 22 |

| 3 | KOH (0.75) | Carbon/PVDF | None | 38 |

| 4 | Et3N (0.75) | Carbon/PVDF | None | 49 |

| 5 | Et3N (0.75) | Carbon/PVDF | Bu4NPF6 (5 mM) | 32 |

This electrochemical method is compatible with various functional groups, demonstrating its potential for the late-stage functionalization of complex cubane structures. nih.gov The successful application of flow electrochemistry provides a scalable and efficient pathway for producing functionalized cubane scaffolds from readily available carboxylic acids. soton.ac.ukrsc.org

Optimization of Reaction Conditions for Enhanced Yield and Efficiency

Further optimization has focused on improving the scalability and efficiency of key steps. thieme-connect.com A significant bottleneck in the gram-scale production was the photochemical [2+2] cycloaddition. soton.ac.uk By transitioning from traditional batch photoreactors to continuous-flow photoreactors, researchers were able to scale up the synthesis of dimethyl 1,4-cubanedicarboxylate to the decagram scale. soton.ac.ukthieme-connect.com This flow process allows for a production input of 3.4 g/h with a residence time of just 30 minutes, dramatically reducing the process time. thieme-connect.com This modern approach provides the key diester intermediate in a 33–40% yield over eight steps. thieme-connect.com

| Approach | Key Strategy / Method | Scale / Yield | Reference |

|---|---|---|---|

| Eaton & Cole (1964) | Initial multi-step synthesis | Low overall yield | ic.ac.uk |

| Chapman et al. | Improved 5-step synthesis of cubane-1,4-dicarboxylic acid | ~25% overall yield | ic.ac.uk |

| Modern Flow Chemistry Approach | Continuous-flow [2+2] photocycloaddition for dimethyl 1,4-cubanedicarboxylate | Decagram scale; 33-40% yield over 8 steps | soton.ac.ukthieme-connect.com |

These optimizations in producing key intermediates like cubane-1,4-dicarboxylic acid and its esters are crucial. soton.ac.uk They provide a more reliable and scalable supply of the fundamental building blocks needed to synthesize more complex, functionalized derivatives such as this compound. nih.gov

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Carboxylic Acid Functionality of Cubane (B1203433) Derivatives

The carboxylic acid group on the cubane skeleton, much like in other organic molecules, serves as a versatile handle for a variety of chemical transformations. ic.ac.uk Functional group interconversions are a common strategy for preparing a range of mono- and disubstituted cubanes, given the relative accessibility of the corresponding carboxylic acids. ic.ac.uk

Esterification and Amidation Reactions

Esterification: The conversion of carboxylic acids to esters, known as Fischer esterification, is a fundamental reaction in organic synthesis. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol. masterorganicchemistry.commasterorganicchemistry.com The process is an equilibrium, which can be driven towards the ester product by using an excess of the alcohol or by removing the water that is formed as a byproduct. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com This is followed by a series of proton transfer steps and the elimination of water to yield the ester. masterorganicchemistry.commasterorganicchemistry.com

Amidation: The formation of amides from carboxylic acids is a crucial transformation, particularly in the synthesis of biologically active molecules and polymers. mdpi.comresearchgate.net Direct amidation of carboxylic acids with amines can be challenging due to the formation of a stable carboxylate-ammonium salt. mdpi.com However, various methods have been developed to facilitate this reaction, often involving activating agents or catalysts. orgsyn.org For instance, titanium tetrafluoride has been shown to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids. nih.gov Boric acid also serves as an effective and environmentally friendly catalyst for this transformation. orgsyn.org The mechanism of these catalyzed reactions often involves the in-situ formation of a more reactive species from the carboxylic acid, which is then readily attacked by the amine. mdpi.com In some cases, the reaction can be driven by the removal of water, for example, through azeotropic distillation. mdpi.com

Decarboxylation Pathways for Cubane Carboxylic Acids

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org While simple carboxylic acids decarboxylate slowly, the reaction is facilitated by the presence of an electron-withdrawing group at the β-position. wikipedia.orgorgoreview.com

A notable method for the decarboxylation of cubane carboxylic acids is the Barton decarboxylation. petrolpark.co.ukwikipedia.org This free-radical based method involves the conversion of the carboxylic acid into a thiohydroxamate ester, often referred to as a Barton ester. petrolpark.co.ukscilit.com The subsequent homolytic decomposition of this ester leads to the formation of a cubyl radical, which then abstracts a hydrogen atom to yield the decarboxylated cubane. petrolpark.co.uk This method has been successfully applied to convert cubane-1,4-dicarboxylic acid and its monomethyl ester to cubanecarboxylic acid and cubane, respectively. scilit.com Another approach, the Hofer-Moest reaction, utilizes electrochemical oxidative decarboxylation to convert cubane carboxylic acids into alkoxy cubanes under mild conditions. nih.gov This method has been shown to be chemoselective and scalable using flow electrochemistry. nih.gov

Nucleophilic Acyl Substitutions on Cubane Carboxylic Acid Derivatives

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, involving the replacement of a leaving group on the acyl carbon with a nucleophile. pressbooks.pubyoutube.comvanderbilt.edu The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > acid anhydrides > esters > amides. pressbooks.pubvanderbilt.edulibretexts.org This trend is rationalized by the stability of the leaving group; weaker bases are better leaving groups. pressbooks.publibretexts.org

The general mechanism proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.comvanderbilt.edumasterorganicchemistry.com This is followed by the elimination of the leaving group and reformation of the carbonyl double bond. youtube.commasterorganicchemistry.com

For cubane systems, the carboxylic acid groups are described as being "exceedingly well-behaved," allowing for most standard functional group transformations to be applied successfully. ic.ac.uk For example, cubane-1,4-dicarboxylic acid can be converted to the corresponding diisocyanate, a stable crystalline material, which can then be transformed into 1,4-dinitrocubane. ic.ac.uk The conversion of carboxylic acids to more reactive derivatives like acid chlorides (using reagents such as thionyl chloride) facilitates further nucleophilic substitution reactions. libretexts.org

Transformations of the Cubane Cage in the Presence of Phenyl and Carboxylic Acid Substituents

The rigid and highly strained cubane framework can undergo fascinating rearrangements, often catalyzed by metals or induced by photochemical or thermal means. The nature and position of substituents on the cubane cage, such as phenyl and carboxylic acid groups, can significantly influence the course and outcome of these transformations.

Metal-Catalyzed Isomerization to Cuneane Derivatives: Regioselectivity and Mechanistic Studies

The isomerization of cubanes to their less strained cuneane isomers is a well-documented transformation, commonly catalyzed by silver(I) salts. nih.govnih.govacs.orgchemrxiv.orgresearchgate.net This rearrangement is proposed to proceed through a mechanism involving the oxidative addition of the metal catalyst to a C-C bond of the cubane cage, followed by a carbocation rearrangement. nih.govacs.orgchemrxiv.org

The regioselectivity of this isomerization is highly dependent on the electronic properties of the substituents on the cubane ring. nih.gov

Cubanes with two electron-withdrawing groups: These substrates tend to rearrange to form 2,6-disubstituted cuneanes. nih.govnih.gov For instance, the Ag(I)-catalyzed isomerization of cubanes bearing two electron-withdrawing groups, such as esters or amides, shows good to excellent selectivity for the 2,6-isomer. nih.gov

Cubanes with electron-donating groups: When one or more electron-donating groups are present, the rearrangement favors the formation of 1,3-disubstituted cuneanes. nih.govnih.gov For example, cubanes with a hydroxymethyl or a p-tolyl group rearrange efficiently to yield the corresponding 1,3-cuneane derivatives. nih.gov

The reaction conditions, including the choice of catalyst and solvent, can also influence the yield and regioselectivity. For instance, carrying out the Ag(I)-catalyzed isomerization in the absence of light has been shown to slightly increase the yield and the ratio of the 2,6- to 1,3-cuneane isomer. nih.gov

Table 1: Regioselectivity in Ag(I)-Catalyzed Isomerization of 1,4-Disubstituted Cubanes

| Cubane Substituents (1,4-positions) | Predominant Cuneane Isomer | Reference |

| Two electron-withdrawing groups | 2,6-disubstituted | nih.gov, nih.gov |

| One electron-donating and one electron-withdrawing group | 1,3-disubstituted | nih.gov, nih.gov |

| Two electron-donating groups | 1,3-disubstituted | nih.gov |

This table summarizes the general trend in regioselectivity based on the electronic nature of the substituents.

Mechanistic studies, supported by density functional theory (DFT) calculations, suggest that the regioselectivity is controlled by charge distribution in the transition state. nih.govchemrxiv.org The initial coordination of the metal catalyst and the subsequent C-C bond cleavage are key steps that determine the final product distribution. chemrxiv.org

Photochemical and Thermal Rearrangements of Substituted Cubanes

Beyond metal-catalyzed reactions, cubane derivatives can also undergo rearrangements under photochemical or thermal conditions. nih.gov The high strain energy of the cubane system makes it susceptible to such transformations. petrolpark.co.uk

Photochemical Rearrangements: Photochemical reactions often involve the excitation of the molecule to an electronically excited state, which can then undergo rearrangements not accessible under thermal conditions. baranlab.org For instance, the photochemical [2+2] cycloaddition is a key step in the original synthesis of the cubane skeleton. wikipedia.org While specific photochemical rearrangements of 4-phenylcubane-1-carboxylic acid are not extensively detailed in the provided context, the general principles of photochemistry suggest that the phenyl and carboxylic acid groups could influence the absorption of light and the subsequent reaction pathways. The process typically involves the formation of singlet or triplet excited states, which are more reactive than the ground state molecule. baranlab.org

Thermal Rearrangements: Thermal rearrangements of cubanes can also lead to various isomers. The stability of substituted cuneanes, the products of cubane isomerization, has been investigated using differential scanning calorimetry. It was found that 1,3-disubstituted cuneanes tend to have lower thermal stability compared to their 2,6-disubstituted counterparts and the parent cubane. nih.gov This suggests that the substitution pattern influences the kinetic stability of the cuneane cage. nih.gov

The presence of substituents like the phenyl and carboxylic acid groups can be expected to influence the energy barriers and reaction pathways of these thermal processes. However, detailed studies on the specific thermal rearrangements of this compound are not extensively covered in the provided search results.

Mechanochemical Reactivity of Cubane Systems under External Force

The application of external mechanical force to cubane systems represents a cutting-edge area of research, probing the limits of chemical bonds and uncovering reaction pathways inaccessible through traditional thermal methods. Studies on the mechanochemical reactivity of cubane have demonstrated that the highly strained cage structure can be selectively activated.

Researchers have explored the mechanical reactivity of cubane regioisomers using polymers with 1,2-, 1,3-, and 1,4-substituted "pulling attachments". youtube.com While all isomers are susceptible to thermal activation, mechanical activation via pulsed ultrasonication of cubane-containing polymers is observed only when the force is applied across the 1,2-positions. youtube.comnih.gov This specific force application leads to a unique, thermally inaccessible syn-tricyclooctadiene product. youtube.comnih.gov This is in stark contrast to the cyclooctatetraene (B1213319) that is formed under thermal conditions. youtube.comnih.gov

Single-molecule force spectroscopy has been employed to quantify the mechanochemical reactivity of the cubane core. youtube.comnih.gov These experiments have shown that the force-coupled rate constants for the ring-opening of cubane can reach approximately 33 s⁻¹ at a force of about 1.55 nN. youtube.comnih.gov This force is notably lower than the 1.8–2.0 nN typically required to rupture conventional cyclobutane (B1203170) rings, highlighting the role of strain in lowering the mechanical activation barrier. youtube.comnih.gov

These findings underscore the principle that the method of force application is critical in dictating the reaction outcome in mechanochemistry. While specific studies on this compound are not available, it is conceivable that the phenyl and carboxylic acid groups could influence the force transduction through the cubane cage, potentially leading to different reaction products or activation forces.

Exploration of Organometallic and Radical Reactions on the Cubane Framework

The cubane framework, once considered relatively inert, has been shown to undergo a variety of organometallic and radical reactions, enabling the synthesis of a diverse range of functionalized derivatives.

Organometallic Reactions:

The functionalization of the cubane skeleton has been significantly advanced through organometallic chemistry. Key strategies include:

Ortho-metalation: The use of directing groups allows for the selective metalation of the cubane cage. Amide groups, for instance, can direct lithiation to the ortho positions due to the increased s-character of the C-H bonds, a feature it shares with arenes. quimicaorganica.org The presence of additional electron-withdrawing groups, such as a cyano group, has been shown to greatly enhance the reactivity towards metalation. quimicaorganica.org

Transmetalation: The conversion of lithiated cubanes to other organometallic species, such as Grignard reagents, has been a pivotal development. This is often achieved by treating the lithiated intermediate with magnesium salts. quimicaorganica.org This method provides facile access to both mono- and bis-Grignard reagents of cubane. quimicaorganica.org

Palladium-Catalyzed Cross-Coupling: While challenging due to the potential for strain-releasing decomposition of the cubane core into cuneane or cyclooctatetraene, some success has been achieved. libretexts.org Directed ortho-metalation followed by palladium-catalyzed arylation has been developed for the programmable synthesis of multiply arylated cubanes. libretexts.org

For this compound, the carboxylic acid group would first react with common organometallic reagents like Grignard or organolithium reagents in an acid-base reaction. quimicaorganica.orglibretexts.orgorganicchemistrytutor.com An excess of the organometallic reagent would then be required for any subsequent nucleophilic attack on the carbonyl carbon. youtube.comorganicchemistrytutor.com The phenyl group could also potentially influence the regioselectivity of metalation reactions on the cubane cage.

Radical Reactions:

The generation and reaction of cubyl radicals offer another powerful avenue for the functionalization of the cubane framework.

Generation of Cubyl Radicals: Cubyl radicals can be generated through various methods, including hydrogen atom abstraction from the cubane C-H bonds. organicchemistrytutor.combeilstein-journals.org Photocatalytic methods using a hydrogen atom–transfer catalyst have been developed for the direct abstraction of a hydrogen atom from the C-H bonds of cubanes. organicchemistrytutor.com

Reactivity of Cubyl Radicals: Once generated, cubyl radicals can participate in a range of reactions. A notable application is their conjugate addition to Michael acceptors, enabling the C-H alkylation of cubanes. organicchemistrytutor.com Studies have also shown that 4-substituted cubyl radicals can be generated by bromine atom abstraction from 1-bromo-4-substituted cubanes. beilstein-journals.org The reactivity of these radicals is influenced by the nature of the substituent. beilstein-journals.org

In the context of this compound, radical reactions could be initiated at several sites. Decarboxylation of the carboxylic acid group under radical conditions, such as in a Barton decarboxylation, could generate a cubyl radical at the 1-position. libretexts.org Alternatively, hydrogen abstraction from the cubane cage C-H bonds could occur. The phenyl group might also influence the stability and subsequent reactions of any generated radical intermediates.

Advanced Characterization Techniques for Structural and Electronic Elucidation

Spectroscopic Analysis for Confirmation and Structural Detail

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful, non-destructive means to probe the molecular structure of 4-phenylcubane-1-carboxylic acid. Different regions of the electromagnetic spectrum provide specific information about the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy : The proton NMR spectrum of a carboxylic acid, such as this compound, exhibits characteristic chemical shifts. The acidic proton of the carboxyl group is typically highly deshielded and appears far downfield, often in the 10-12 ppm region. libretexts.org This significant downfield shift is attributed to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org Protons on carbons adjacent to a carboxylic acid generally resonate in the 2-3 ppm range. libretexts.org In the context of this compound, the protons on the cubane (B1203433) cage and the phenyl ring would exhibit complex splitting patterns and chemical shifts influenced by their unique geometric and electronic environments. The integration of the peak areas in the ¹H NMR spectrum provides a ratio of the number of protons in different chemical environments.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of a carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range, though not as far downfield as the carbonyl carbons of aldehydes or ketones. libretexts.org For this compound, distinct signals would be expected for the carbonyl carbon, the carbons of the phenyl ring, and the carbons of the cubane cage, including the substituted and unsubstituted positions.

The precise chemical shifts and coupling constants observed in the NMR spectra of this compound and its derivatives are crucial for confirming the connectivity of the atoms and providing insights into the molecule's conformation in solution.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10 - 12 |

| ¹H | Protons on Cα to COOH | 2 - 3 |

| ¹³C | Carbonyl Carbon (C=O) | 160 - 180 |

This table provides general chemical shift ranges for carboxylic acids.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and assessing the strain within the cubane cage.

Infrared (IR) Spectroscopy : Carboxylic acids display two very characteristic IR absorptions. libretexts.org A very broad and strong O-H stretching band is observed in the region of 3300-2500 cm⁻¹. libretexts.orgspectroscopyonline.com This broadening is a result of strong hydrogen bonding between carboxylic acid molecules, which typically exist as dimers in the condensed phase. libretexts.orglibretexts.orgchemguide.co.uklibretexts.org The second key feature is the intense carbonyl (C=O) stretching absorption. For saturated aliphatic carboxylic acids, this peak typically appears around 1730-1700 cm⁻¹. spectroscopyonline.com In aromatic carboxylic acids, conjugation of the phenyl ring with the carbonyl group can lower this frequency to the 1710-1680 cm⁻¹ range. spectroscopyonline.com Additionally, a C-O stretching vibration is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The highly strained C-C bonds of the cubane cage are expected to give rise to characteristic Raman signals, and analysis of these vibrations can provide a measure of the ring strain. The comparison of IR and Raman spectra can be particularly useful in identifying centrosymmetric structures, such as the hydrogen-bonded dimers of carboxylic acids. psu.edu

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Appearance in IR Spectrum |

| O-H Stretch | 3300 - 2500 | Broad, Strong |

| C=O Stretch (Saturated) | 1730 - 1700 | Strong |

| C=O Stretch (Aromatic) | 1710 - 1680 | Strong |

| C-O Stretch | 1320 - 1210 | Medium to Strong |

| O-H Bend (Out-of-plane) | 960 - 900 | Broad |

This table summarizes the characteristic infrared absorption bands for carboxylic acids.

X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS) are powerful techniques for probing the unoccupied and occupied electronic structure of a material, respectively. lbl.gov These methods can provide detailed information about the elemental composition, oxidation states, and local coordination environment of the absorbing atom.

X-ray Absorption Spectroscopy (XAS) : In XAS, core electrons are excited to unoccupied states by absorbing X-ray photons. The resulting spectrum, known as the X-ray Absorption Near Edge Structure (XANES), is sensitive to the electronic structure and geometry of the absorbing atom. For this compound, XAS at the carbon and oxygen K-edges could reveal details about the π-system of the phenyl ring and the electronic environment of the carboxylic acid group. Studies on aromatic amino acids have shown that XAS can be used to investigate π-stacking interactions. rsc.org

Resonant Inelastic X-ray Scattering (RIXS) : RIXS is a photon-in/photon-out spectroscopic technique that provides information about elementary excitations, such as charge transfer and electronic state changes. lbl.gov By tuning the incident X-ray energy to a specific absorption resonance, RIXS can provide a detailed map of the electronic structure. nih.govsmartx-itn.eu For this compound, RIXS could be employed to study the charge transfer dynamics between the phenyl group and the cubane core, providing fundamental insights into the electronic communication within the molecule.

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Growing a suitable single crystal of this compound or one of its derivatives allows for its analysis by single-crystal X-ray diffraction. This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. This method provides the absolute structure of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. The synthesis and single-crystal X-ray structure elucidation of related complex molecules, such as derivatives of ethanoanthracene carboxylic acid, demonstrate the power of this technique. mdpi.com

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the molecule's geometry and how it interacts with neighboring molecules in the crystal lattice.

Intramolecular Distances and Angles : The precise measurement of bond lengths and angles within the this compound molecule can confirm the expected geometry and reveal any distortions caused by steric hindrance or electronic effects. For example, the C=O and C-O bond lengths within the carboxylic acid group can be compared to typical values to understand the degree of electron delocalization. nsf.gov The bond lengths and angles of the cubane cage are of particular interest as they provide a direct measure of the significant strain inherent in this polycyclic system.

| Interaction Type | Typical Distance (Å) | Description |

| O-H···O Hydrogen Bond | ~2.6 - 2.8 (O···O) | Strong interaction between carboxyl groups of two molecules, forming a dimer. |

| π-π Stacking | ~3.3 - 3.8 | Attractive, noncovalent interaction between aromatic rings. |

| C-H···O Interaction | ~3.0 - 4.0 (C···O) | Weak hydrogen bond between a C-H donor and an oxygen acceptor. |

This table provides typical distance ranges for common intermolecular interactions found in the crystal structures of organic molecules.

Computational and Theoretical Chemistry of 4 Phenylcubane 1 Carboxylic Acid and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 4-phenylcubane-1-carboxylic acid and related compounds. These methods allow for the accurate prediction of molecular geometries, energies, and spectroscopic parameters, offering a powerful complement to experimental studies.

Density Functional Theory (DFT) has emerged as a workhorse for the computational study of cubane (B1203433) derivatives. researchgate.netarxiv.org By approximating the complex many-electron problem, DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying relatively large molecules like this compound.

Geometry Optimization and Energetics:

DFT calculations, often using hybrid functionals like B3LYP, have been successfully employed to determine the optimized geometries of cubane and its derivatives. researchgate.netresearchgate.netrsc.orgresearchgate.net For instance, studies on 4-substituted 1-phenylcubanes have utilized the B3LYP/6-311++G** level of theory to investigate structural changes induced by various substituents. researchgate.net These calculations reveal that substitutions on the cubane cage lead to distinct geometrical variations in both the cubane framework and the attached phenyl ring. researchgate.net The changes in the cubane cage are primarily governed by electronegativity effects, while the smaller variations in the benzene (B151609) ring are attributed to long-range polar (field) effects. researchgate.net

The energetic properties of cubane derivatives are also a key focus of DFT studies. The strain energy of the cubane cage, a defining feature of this class of molecules, has been computationally explored. For example, in chlorinated cubane-1,4-dicarboxylic acids, DFT calculations have shown a dramatic increase in relative strain energy with successive chlorination due to non-bonded Cl-Cl repulsions. acs.org

Spectroscopic Parameter Prediction:

DFT methods are also valuable for predicting spectroscopic properties, which can aid in the interpretation of experimental data. Calculated parameters such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts often show good agreement with experimental values. For cubane itself, the calculated IR spectrum shows characteristic absorptions that align with experimental observations. ic.ac.uk In the case of chlorinated cubane-1,4-dicarboxylic acids, DFT calculations at the B3LYP-D3BJ/6-311+G(d,p) level were used to calculate pKa values, which were in good agreement with experimental measurements. acs.orgnih.gov

The table below presents a selection of computationally derived parameters for cubane and related derivatives, illustrating the utility of DFT in predicting key molecular properties.

| Compound/Parameter | Computational Method | Calculated Value | Reference |

| Cubane | |||

| C-C Bond Length | B3LYP/6-311+G(d,p) | 1.571 Å | researchgate.net |

| Strain Energy | Not Specified | 166 kcal/mol | ic.ac.uk |

| 13C-1H Coupling Constant | Not Specified | 155 Hz | ic.ac.uk |

| Cubane-1,4-dicarboxylic Acid | |||

| pKa1 | B3LYP-D3BJ/6-311+G(d,p) | 2.78 ± 0.08 | acs.org |

| pKa2 | B3LYP-D3BJ/6-311+G(d,p) | 4.14 ± 0.10 | acs.org |

| Monochlorinated cubane-1,4-dicarboxylic acid | |||

| pKa1 | B3LYP-D3BJ/6-311+G(d,p) | 3.17 ± 0.04 | nih.gov |

| pKa2 | B3LYP-D3BJ/6-311+G(d,p) | 4.09 ± 0.05 | nih.gov |

| Dichlorinated cubane-1,4-dicarboxylic acids | |||

| pKa1 (average) | B3LYP-D3BJ/6-311+G(d,p) | ~2.71 ± 0.05 | nih.gov |

| pKa2 (average) | B3LYP-D3BJ/6-311+G(d,p) | ~3.75 ± 0.05 | nih.gov |

Note: The experimental pKa values are provided for comparison where available.

For even higher accuracy, particularly for thermochemical data, ab initio and composite methods are employed. These methods, while more computationally demanding than DFT, are based on a more rigorous theoretical foundation and can provide benchmark-quality results.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been used to study the properties of cubane systems. For instance, MP2 computations have been used to predict the gas-phase acidities of carborane carboxylic acids, which share some structural similarities with cubane carboxylic acids in terms of a cage-like core. researchgate.net

Composite methods, such as the CBS-QB3 and G3B3 schemes, combine results from different levels of theory and basis sets to achieve high accuracy for properties like heats of formation. These methods have been applied to study the thermochemical properties of azacubanes, demonstrating their power in obtaining reliable energetic data. For chlorinated cubane-1,4-dicarboxylic acids, high-level wavefunction theory methods like DLPNO-CCSD(T)/cc-PVQZ have been used to predict relative strain energies. acs.org

The application of these high-accuracy methods provides a robust framework for understanding the fundamental thermochemical and spectroscopic properties of this compound and its analogues, offering a deeper understanding of their stability and reactivity.

Modeling of Electronic Effects and Through-Space/Bond Interactions

The rigid framework of the cubane cage provides a unique scaffold for studying the transmission of electronic effects. Computational models have been crucial in dissecting the complex interplay of through-space and through-bond interactions that govern the properties of substituted cubanes.

Substituents on the cubane cage can exert significant electronic effects on distant parts of the molecule, including the phenyl ring in 4-phenylcubane derivatives. researchgate.net These effects are transmitted through a combination of long-range polar (field) effects and hyperconjugative interactions. researchgate.netdoubtnut.comyoutube.comyoutube.com

Long-Range Polar Effects:

Quantum chemical calculations on 4-substituted 1-phenylcubanes have shown that changes in the geometry of the phenyl ring are primarily due to long-range polar effects. researchgate.net A structural parameter, S FCUB, derived from the geometry of the phenyl group, has been developed to quantify this effect. This parameter shows a strong correlation with the calculated gas-phase acidities of 4-substituted cubane-1-carboxylic acids, indicating the significant role of field effects in determining their acidity. researchgate.net

Hyperconjugative Interactions:

Hyperconjugation, the interaction of sigma orbitals with an adjacent empty or partially filled p-orbital or a pi-orbital, also plays a crucial role in the electronic structure of phenylcubane derivatives. doubtnut.comyoutube.comyoutube.com In 4-substituted 1-phenylcubanes, strong hyperconjugative interactions between certain substituents and the cubane cage can lead to notable variations in the cage geometry. researchgate.net These interactions can modify the long-range polar effect of the substituent, and their inclusion in theoretical models improves the correlation with experimental observations. researchgate.net The rehybridization of the carbon atoms in the cubane cage, with increased p-character in the C-C bonds and increased s-character in the exocyclic C-H bonds, is a direct consequence of the strained geometry and influences these hyperconjugative interactions. ic.ac.uk

The table below summarizes the key electronic effects observed in phenylcubane derivatives and their impact on molecular properties.

| Electronic Effect | Description | Impact on Phenylcubane Derivatives |

| Long-Range Polar (Field) Effect | The electrostatic influence of a substituent transmitted through space. | Primarily responsible for geometric changes in the phenyl ring. researchgate.net |

| Hyperconjugative Interaction | The delocalization of electrons from a sigma bond to an adjacent pi-system or p-orbital. doubtnut.comyoutube.comyoutube.com | Modifies the long-range polar effect and influences the geometry of the cubane cage. researchgate.net |

| Electronegativity Effect | The tendency of an atom to attract bonding electrons. | Primarily controls the geometric changes within the cubane framework. researchgate.net |

Computational methods have provided significant insights into the acidity and reactivity of cubane carboxylic acids. The pKa of a carboxylic acid is a direct measure of its acidity, and theoretical calculations have been instrumental in predicting and explaining the pKa values of these compounds. nih.govmonkey-mind.blog

Studies on substituted cubane-1-carboxylic acids have shown a clear correlation between the electronic properties of the substituent and the acidity of the carboxylic acid group. researchgate.net For instance, the calculated gas-phase acidities of 4-substituted cubane-1-carboxylic acids correlate well with the S FCUB parameter, which quantifies the long-range polar effect of the substituent. researchgate.net This indicates that electron-withdrawing substituents increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through field effects.

Furthermore, computational studies on chlorinated cubane-1,4-dicarboxylic acids have demonstrated the significant impact of halogenation on acidity. acs.orgnih.gov The attachment of chlorine atoms to the cubane cage leads to a substantial decrease in the pKa values, making the diacids more acidic. acs.orgnih.gov This is attributed to the strong electron-withdrawing inductive effect of the chlorine atoms.

The reactivity of cubane carboxylic acids in various chemical transformations can also be rationalized through computational modeling. For example, DFT calculations have been used to explore the reaction pathways and transition states for the chlorination of cubane-1,4-dicarboxylic acid, providing a rationale for the observed product distribution. acs.orgnih.gov

Mechanistic Computational Studies of Complex Cubane Transformations

The unique structure of the cubane cage leads to a rich and often complex reaction chemistry. Computational studies have been indispensable in unraveling the mechanisms of these transformations, providing a level of detail that is often inaccessible through experimental means alone.

One of the most studied reactions of cubanes is their rearrangement to other C8H8 isomers. For instance, the Ag(I)-catalyzed rearrangement of cubane to cuneane has been investigated using high-level computations. nih.govchemrxiv.orgacs.org These studies have elucidated a mechanism involving the oxidative addition of Ag(I) to a C-C bond of the cubane cage, followed by cleavage of the C-Ag bond and a subsequent carbocation rearrangement. nih.govchemrxiv.orgacs.org

Computational investigations have also shed light on the thermal pyrolysis of cubane. nih.gov These studies have identified the key steps in the cage-opening process and the subsequent rearrangement to form more stable isomers like cyclooctatetraene (B1213319). nih.gov The calculated activation energies and reaction thermodynamics from these studies are often in good agreement with experimental data. nih.gov

Furthermore, computational methods have been applied to understand the mechanisms of functional group transformations on the cubane core. For example, the conversion of a carboxylic acid group to an acid chloride using thionyl chloride has been mechanistically detailed through computational analysis. petrolpark.co.uk Similarly, the mechanisms of other reactions, such as the Favorskii rearrangement used in some cubane syntheses, have been computationally explored. wikipedia.orgic.ac.ukyoutube.com

These mechanistic studies, often employing DFT and ab initio methods, provide a powerful tool for understanding and predicting the reactivity of this compound and its analogues in a variety of chemical environments.

Potential Energy Surface Mapping for Rearrangement Reactions (e.g., Cubane to Cuneane Isomerization)

The study of reaction mechanisms and the prediction of product formation can be greatly enhanced through the mapping of potential energy surfaces (PES). wikipedia.orglibretexts.org A potential energy surface is a mathematical or graphical representation of the potential energy of a system, typically a molecule or a collection of interacting molecules, as a function of its geometric parameters. wikipedia.orglibretexts.org For a chemical reaction, the PES illustrates the energy changes that occur as reactants are converted into products, passing through various transition states and intermediates. libretexts.org Key features of a PES include minima, which correspond to stable or metastable species (reactants, products, and intermediates), and saddle points, which represent transition states—the highest energy points on the minimum energy path between two minima. libretexts.org

In the context of this compound and its analogues, computational chemistry has been instrumental in elucidating the mechanisms of their rearrangement reactions, most notably the isomerization of the cubane cage to the cuneane structure. acs.orgnih.gov This rearrangement is often catalyzed by metal ions, particularly Ag(I), and understanding the potential energy surface is crucial for explaining the catalytic effect and the observed regioselectivity. acs.orgnih.govchemrxiv.org

Theoretical investigations, often employing Density Functional Theory (DFT) and high-level coupled-cluster methods like DLPNO-CCSD(T), have provided a detailed picture of the Ag(I)-catalyzed cubane-to-cuneane rearrangement. acs.orgchemrxiv.org The generally accepted mechanism, as mapped on the potential energy surface, involves several key steps:

Coordination: The Ag(I) catalyst first coordinates to the cubane substrate. chemrxiv.org

Oxidative Addition (OA): The Ag(I) ion then inserts into one of the C-C bonds of the strained cubane cage. This step is a critical point on the PES and often a rate-determining step. For substituted cubanes, there can be multiple non-equivalent C-C bonds, and the initial insertion site can influence the final product distribution. acs.orgnih.gov

Carbocation Rearrangement: Following oxidative addition, a C-Ag bond cleaves heterolytically, leading to a carbocationic intermediate. This intermediate then undergoes a concerted rearrangement of the carbon skeleton to form the cuneane framework. acs.orgchemrxiv.org The regiochemical outcome of the reaction is determined at this stage. nih.gov

Computational studies have shown that the superior catalytic activity of Ag(I) compared to other metals like Cu(I) or Au(I) is due to the accessibility of a highly electrophilic "bare" Ag+ center and the formation of a relatively weak Ag-C bond, which facilitates the subsequent rearrangement. acs.orgchemrxiv.org

For a 1,4-disubstituted cubane, such as an analogue of this compound, the initial Ag(I) insertion can occur at different C-C bonds, leading to different reaction pathways on the potential energy surface and potentially different cuneane regioisomers. nih.gov The electronic nature of the substituents plays a significant role in determining the preferred pathway. nih.gov For instance, cubanes with two electron-withdrawing groups tend to yield 2,6-disubstituted cuneanes, whereas those with electron-donating groups often rearrange to 1,3-disubstituted cuneanes. nih.gov

The table below summarizes the key steps and intermediates involved in the Ag(I)-catalyzed cubane to cuneane isomerization as revealed by potential energy surface mapping.

| Step | Description | Key Species | Energetic Considerations |

| 1 | Catalyst Coordination | Cubane-Ag(I) Complex | Exothermic formation of an initial complex. chemrxiv.org |

| 2 | Oxidative Addition | Transition State 1 (TS1) | Rate-determining step; involves insertion of Ag(I) into a C-C bond. acs.orgnih.gov |

| 3 | Intermediate Formation | Argentyl-Carbocation | A key intermediate on the reaction pathway. |

| 4 | Rearrangement | Transition State 2 (TS2) | Involves the skeletal rearrangement from the cubane to the cuneane framework. nih.gov |

| 5 | Product Formation | Cuneane-Ag(I) Complex | The final product complex before catalyst dissociation. |

Dynamics Simulations to Understand Reaction Pathways and Kinetics

While potential energy surface mapping provides a static picture of a reaction, focusing on stationary points like minima and transition states, molecular dynamics simulations offer a dynamic view of the reaction process. acs.org These simulations model the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe the actual trajectories of reacting molecules as they traverse the potential energy surface. chemrxiv.org This approach is particularly valuable for understanding complex reaction pathways, the role of post-transition-state dynamics, and reaction kinetics.

In the study of the cubane-to-cuneane rearrangement, quasi-classical molecular dynamics simulations have been employed to gain deeper insights that complement the findings from static PES calculations. acs.orgchemrxiv.org These simulations are initiated from the transition state structure and propagated forward and backward in time to confirm that the transition state indeed connects the reactant and product states and to explore the possibility of more complex dynamic behaviors. chemrxiv.org

A significant finding from dynamics simulations of the Ag(I)-catalyzed rearrangement is the potential for post-transition-state dynamics to influence the reaction outcome. acs.org This means that the trajectory of the system after passing through the main rearrangement transition state can lead to unexpected products or stereochemical outcomes. For example, simulations have indicated the possibility of a novel desymmetrization pathway in certain Ag(I)-catalyzed systems, which could provide a route to enantioselective cuneane synthesis from achiral starting materials. acs.org

The table below outlines the application of dynamics simulations in the study of the cubane-to-cuneane rearrangement.

| Simulation Aspect | Information Gained | Relevance to this compound Analogues |

| Transition State Validation | Confirms that the identified transition state on the PES connects the reactant (cubane intermediate) and product (cuneane intermediate). chemrxiv.org | Ensures the accuracy of the computationally predicted reaction mechanism for substituted cubanes. |

| Reaction Pathway Analysis | Reveals the detailed atomic motions during the bond-breaking and bond-forming events of the skeletal rearrangement. | Provides a deeper understanding of how substituents like the phenyl and carboxylic acid groups influence the trajectory of the rearrangement. |

| Post-Transition-State Dynamics | Explores the possibility of the reaction pathway bifurcating after the primary transition state, potentially leading to different products or stereoisomers. acs.org | Can explain unexpected product ratios and guide the design of catalysts and substrates for selective synthesis of specific cuneane isomers. |

| Kinetic Insights | Although full kinetic analysis is computationally demanding, dynamics simulations can provide qualitative information about the timescale of the rearrangement and factors influencing the reaction rate. chemrxiv.org | Helps in understanding the factors that control the efficiency of the isomerization for different substituted cubanes. |

Through the combination of potential energy surface mapping and dynamics simulations, a comprehensive theoretical understanding of the rearrangement reactions of cubane derivatives is emerging. These computational tools not only rationalize experimental observations but also provide predictive models to guide future synthetic efforts in this unique area of strained-ring chemistry. nih.gov

Advanced Research Applications and Design Principles of the 4 Phenylcubane 1 Carboxylic Acid Scaffold

Cubane (B1203433) Carboxylic Acid Derivatives as Rigid Molecular Scaffolds in Materials Science

The rigid, three-dimensional structure of the cubane core provides an exceptional platform for the construction of novel materials with precisely controlled architectures. Cubane-1,4-dicarboxylic acid and its derivatives, including 4-phenylcubane-1-carboxylic acid, serve as key building blocks in this endeavor.

Design and Synthesis of Oligomeric and Polymeric Cubane Architectures

The well-defined geometry of cubane derivatives allows for their use in creating highly ordered oligomeric and polymeric structures. These materials are of interest for applications ranging from liquid crystals to advanced polymers with unique electronic properties.

Oligocubanes, which are rigid rod-like molecules, have been synthesized by linking cubane units together. aps.org The synthesis of polycubanes has also been explored, with theoretical calculations suggesting that a polymer formed by cubane units could act as a strong insulator. aps.org The electronic properties of these polymers can be manipulated by introducing different linker atoms between the cubane molecules, potentially leading to materials with insulating, semiconducting, or even metallic behavior. aps.org For instance, polycubanes linked with nitrogen could allow for further chemical functionalization. aps.org

One approach to creating soluble cubane-based polymers involves the copolymerization of a cubane-containing monomer with other monomers, such as 2-ethyl-2-oxazoline. rsc.org This method produces copolymers that exhibit thermoresponsive behavior in aqueous solutions. rsc.org The ester functionalities on these cubane-containing monomers can also be modified after polymerization to introduce a variety of side chains. rsc.org

The synthesis of polyynes, which are models for the carbon allotrope carbyne, has been achieved using end-capping groups to stabilize the polyyne chain. nih.gov While not directly involving this compound, this research highlights the broader interest in using rigid molecular building blocks to create novel carbon-rich materials.

| Polymer Type | Linker/Monomer | Potential Properties/Applications |

| Polycubane | Direct C-C or other linkers (N, O, S) | Insulating, semiconducting, metallic behavior; nanoelectronic devices. aps.org |

| Poly(2-oxazoline) with cubane pendants | 2-ethyl-2-oxazoline | Thermoresponsive polymers in aqueous solutions. rsc.org |

| Polyamides | Cubane-1,4-dicarboxylic acid and diamines | Degradable polymers for drug release. |

| Polycubane Clusters | Iron-sulfur with phosphine (B1218219) ligands | New structural motifs in cluster chemistry. acs.org |

| Polylactic acid (PLA)-based polymers | Lactic acid | Bioabsorbable and compostable polyesters. researchgate.net |

| Poly(silylenemethylene)s | Tetraalkyl-substituted 1,3-disilacyclobutanes | High molecular weight polymers with alternating SiR2/CH2 backbone. |

| Polycarbomethylsilane | Dichlorodimethylsilane, titanocene (B72419) dichloride, sodium | Precursor for silicon carbide fibers. |

| Polyynes | Acetylenic carbons | Models for carbyne, a carbon allotrope. nih.gov |

Role in Supramolecular Assembly and Nanostructure Fabrication

The rigid and predictable geometry of cubane carboxylic acid derivatives makes them excellent candidates for directing the formation of complex supramolecular assemblies and nanostructures.

Cubane derivatives have been successfully incorporated into metal-organic frameworks (MOFs). These are crystalline materials where metal ions or clusters are connected by organic linkers. A novel MOF containing cubane-like cobalt clusters has been synthesized and shown to have a high surface area and excellent stability. rsc.org This MOF also demonstrated catalytic activity in the selective oxidation of aryl alkenes. rsc.org Another example is a copper-based MOF with cubane-type clusters that acts as a heterogeneous catalyst for the Henry reaction. rsc.orgresearchgate.net The rigid nature of the cubane linker helps to create a porous framework with well-defined channels. rsc.orgresearchgate.net

The self-assembly of cubane derivatives on surfaces has also been observed, leading to the formation of ordered patterns. This ability to form organized structures is crucial for the bottom-up fabrication of nanoscale devices. Furthermore, the high-pressure, solid-state polymerization of cubane can produce one-dimensional carbon scaffolds, which are among the smallest members of the carbon nanothread family. acs.org These nanothreads exhibit high hardness and thermal stability. acs.org

The principles of supramolecular assembly, such as hydrogen bonding, are also key. For example, highly ordered supramolecular structures have been built from poly(4-(4-vinylphenylpyridine)) and 1,1′-ferrocenedicarboxylic acid through hydrogen bonding. mdpi.com Similar principles can be applied to cubane dicarboxylic acids. nih.gov Nanoparticles can also serve as scaffolds for molecular recognition, where receptors are attached to the nanoparticle surface to interact with target molecules. nih.gov

Rational Design in Bioisosteric Replacement Strategies

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity of a drug, is a powerful tool. The cubane scaffold, particularly 1,4-disubstituted derivatives like this compound, has emerged as a promising bioisostere for the benzene (B151609) ring. biosynth.comresearchgate.net

Comparative Studies with Planar Aromatic and Cycloalkane Carboxylic Acid Systems

The rationale for using cubane as a benzene bioisostere stems from the similar distance between the 1 and 4 positions of the cubane cage compared to the para positions of a benzene ring. biosynth.com However, the three-dimensional, saturated nature of the cubane core offers distinct advantages over the planar, aromatic benzene ring. biosynth.com

Studies have shown that replacing a benzene ring with a cubane can lead to improved physicochemical properties. For instance, cubane analogues often exhibit increased solubility and metabolic stability compared to their phenyl counterparts. enamine.net This is attributed to the disruption of π-stacking interactions and the high bond strength of the C-H bonds on the cubane core.

Tetraasteranes, which are homologues of cubanes, have also been investigated as potential bioisosteres. nih.gov In silico studies suggest that these scaffolds can enhance the affinity between ligands and receptors. nih.gov

| Compound/Scaffold | Key Physicochemical Properties/Advantages as a Bioisostere |

| Cubane | Similar size to benzene, increased solubility, enhanced metabolic stability, rigid 3D structure. biosynth.comenamine.net |

| Tetraasterane | Homologue of cubane, potential to enhance ligand-receptor affinity. nih.gov |

| 4-Biphenylcarboxylic acid | A planar aromatic system for direct comparison with this compound. nih.govcdhfinechemical.comnih.govchemspider.com |

Impact on Molecular Conformation and Molecular Recognition (conceptual)

The rigid and well-defined three-dimensional structure of the cubane scaffold has a profound impact on molecular conformation and, consequently, on molecular recognition by biological targets such as enzymes and receptors. biosynth.com

Unlike the planar benzene ring, which allows for relatively free rotation of its substituents, the cubane cage holds its substituents in fixed spatial orientations. This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The ability to precisely position functional groups in three-dimensional space allows for a more detailed exploration of the binding pocket of a biological target. researchgate.netacs.org

Furthermore, the electronic properties of the cubane core differ significantly from those of a benzene ring. The C-H bonds of the cubane cage are more acidic than those of typical alkanes, which can lead to unusual hydrogen bonding interactions. This was observed in the crystal structure of a complex between a cubane-modified aptamer and a malaria biomarker, where a C-H···O hydrogen bond contributed to the binding affinity.

The unique shape of the cubane scaffold can also lead to novel binding modes. In the aforementioned example, the cubane moiety was found to occupy a hydrophobic pocket in the protein that would not be as effectively filled by a planar benzene ring. This highlights the potential for cubane-based compounds to interact with biological targets in ways that are not possible for their aromatic analogues.

Development of Cubane-Based Probes and Catalysts for Chemical Transformations

The unique structural and electronic features of the cubane scaffold have also been harnessed in the development of specialized chemical tools, including fluorescent probes and catalysts.

Cubane-containing metal-organic frameworks (MOFs) have shown significant promise as heterogeneous catalysts. For example, a copper-based MOF with cubane-type clusters has been shown to effectively catalyze the Henry (nitroaldol) reaction with high yields and diastereoselectivity. rsc.orgresearchgate.net The well-defined porous structure of the MOF allows for size- and shape-selective catalysis. Another highly stable MOF with cubane-like clusters has been demonstrated as an excellent catalyst for the selective oxidation of aryl alkenes. rsc.org The functionalization of MOFs with species like amine boranes can also lead to novel catalytic properties, such as the controlled release of hydrogen. nih.gov

In addition to catalysis, cubane derivatives are being explored for the development of fluorescent probes for the detection of metal ions and other analytes. researchgate.netcapes.gov.br The rigid cubane scaffold can be functionalized with fluorophores and recognition elements to create sensors with high selectivity and sensitivity. The principle involves designing a molecule where the binding of a specific analyte to the recognition site causes a change in the fluorescence properties of the fluorophore. While the development of cubane-based fluorescent probes is still an emerging area, the inherent rigidity of the scaffold offers a key advantage in pre-organizing the binding site for the target analyte, which can lead to enhanced selectivity.

The synthesis of chiral cubane derivatives is also an active area of research, with the potential to develop enantioselective catalysts. Asymmetric synthesis of cubanes and their isomerization to cuneanes can provide access to chiral scaffolds for a variety of applications. rsc.org

| Application | Cubane Derivative/System | Function/Mechanism |

| Heterogeneous Catalysis | Copper-based MOF with cubane-type clusters | Catalyzes the Henry (nitroaldol) reaction. rsc.orgresearchgate.net |

| Heterogeneous Catalysis | MOF with cubane-like cobalt clusters | Selective oxidation of aryl alkenes. rsc.org |

| Hydrogen Storage/Release | Amine borane (B79455) functionalized MOFs | Controlled release of hydrogen. nih.gov |

| Asymmetric Catalysis | Chiral cubane and cuneane derivatives | Potential for enantioselective catalysis. rsc.org |

| Fluorescent Probes | Cubane scaffold with fluorophores and recognition units | Selective detection of metal ions and other analytes. researchgate.netcapes.gov.br |

Emerging Avenues and Future Research Directions

Development of Asymmetric Synthesis and Chiral Cubane (B1203433) Carboxylic Acid Derivatives

The synthesis of enantiomerically pure cubane derivatives is a critical frontier, as chirality is paramount to the biological activity of many pharmaceutical compounds. The development of asymmetric methodologies to control the stereochemistry of substituents on the cubane core is a key area of research.

Recent progress includes the synthesis of chiral chlorinated cubane-1,4-dicarboxylic acid derivatives, which were successfully separated and characterized, demonstrating that stable chiral cubanes can be accessed. acs.org The structures of these enantiomers were confirmed by X-ray diffraction, providing a concrete foundation for the design of more complex chiral systems. acs.org

Strategies for achieving asymmetry are varied. One promising approach involves copper-catalyzed 1,4-addition of dialkylzinc reagents to aryl acetate (B1210297) derivatives, which has been successful in creating all-carbon α-quaternary centers with high enantioselectivity. nih.gov Such methods could potentially be adapted to cubane substrates to install chiral centers. Another strategy leverages chiral starting materials, such as amino or hydroxy acids, to guide the enantioselective synthesis of functionalized bicycloalkanes, which are precursors or analogs to cubane systems. researchgate.net

Furthermore, advanced techniques like dynamic kinetic resolution are being employed for the asymmetric synthesis of complex acyclic molecules, which could inspire new approaches for controlling stereochemistry in cubane synthesis. unc.edu The development of bimetallic relay catalytic systems, which enable highly enantioselective cascade reactions to form multiple stereocenters, represents another promising, albeit complex, avenue for future exploration in cubane chemistry. nih.gov

Integration of Artificial Intelligence and Machine Learning in Cubane Design and Synthesis

The complexity of cubane synthesis makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate discovery by predicting reaction outcomes, optimizing synthetic routes, and uncovering novel reaction pathways that might not be obvious to human chemists. nih.gov

A significant application of these techniques has been demonstrated in understanding the photochemical formation of cubanes. acs.orgnih.govchemrxiv.org Researchers have used machine-learning-accelerated non-adiabatic molecular dynamics (ML-NAMD) to simulate the [2+2]-photocycloaddition of functionalized acs.org-ladderdiene precursors. These simulations elucidate how different substituents influence reaction yields and pathways by affecting the stability of intermediates and transition states. acs.orgnih.gov The model's predictions show a strong correlation with experimental results, highlighting its power in rationalizing and guiding synthetic efforts. acs.orgnih.govchemrxiv.org

Table 1: Comparison of Experimental and ML-Predicted Cubane Yields

| Substituent | Experimental Yield (%) | ML-NAMD Predicted Yield (%) |

|---|---|---|

| H | < 1 | 0.4% |

| CH₃ | 1 | 1% |

| CF₃ | 48 | 14% |

| cPr (cyclopropyl) | 1-5 | 15-20% |

Data sourced from references acs.orgnih.govchemrxiv.org. The table illustrates the predictive power of ML models in matching experimental trends for cubane formation.

Beyond mechanistic studies, AI is being integrated into broader synthesis planning. Expert-coded rule-based systems and ML approaches are being developed to map out viable synthetic routes for complex target molecules. nih.gov The application of such data-driven platforms to the synthesis of 4-phenylcubane-1-carboxylic acid and its derivatives could significantly reduce development time and resources by identifying more efficient and robust synthetic strategies. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Functionalizations of this compound

Moving beyond classical functional group interconversions of the carboxylic acid moiety is crucial for unlocking the full potential of the cubane scaffold. Researchers are exploring novel and unconventional methods for C-H functionalization and cross-coupling reactions, which have historically been challenging due to the strained nature of the cubane cage. nih.govresearchgate.net

A significant breakthrough has been the development of copper-catalyzed cross-coupling protocols. These methods enable the formation of C–N, C–C(sp³), C–C(sp²), and C–CF₃ bonds while avoiding the competing metal-catalyzed valence isomerization that often plagues reactions with cubane scaffolds. nih.gov Another powerful strategy involves the direct C–H functionalization of the cubane core. Methods for the programmable and regioselective synthesis of multiply arylated cubanes have been achieved through directed ortho-metalation, followed by palladium-catalyzed arylation. rsc.org This allows for the precise, late-stage installation of aryl groups onto the cubane framework. rsc.org

Other innovative functionalization strategies include: